An In-depth Technical Guide to Boc-L-Tyr(PEG(3)-N3)-OH: A Versatile Tool in Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-L-Tyr(PEG(3)-N3)-OH: A Versatile Tool in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Tyr(PEG(3)-N3)-OH is a synthetically modified amino acid derivative that has emerged as a valuable building block in the fields of bioconjugation, drug delivery, and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role as a versatile linker in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).
Chemical Structure and Properties
Boc-L-Tyr(PEG(3)-N3)-OH incorporates three key functional components:
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Boc-Protected L-Tyrosine Core: The L-tyrosine scaffold provides a chiral amino acid backbone. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group in peptide synthesis, readily removable under acidic conditions.
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Triethylene Glycol (PEG(3)) Linker: A short polyethylene (B3416737) glycol chain is attached to the phenolic hydroxyl group of the tyrosine. This PEG linker enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.
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Terminal Azide (B81097) (N3) Group: The PEG chain is terminated with an azide group, a key functional moiety for "click chemistry."
The chemical structure of Boc-L-Tyr(PEG(3)-N3)-OH can be represented by the following SMILES string: CC(C)(C)OC(=O)N--INVALID-LINK--OCCOCCOCCN=[N+]=[N-])C(=O)O.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-L-Tyr(PEG(3)-N3)-OH is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization may be required for specific applications.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀N₄O₇ | [1] |
| Molecular Weight | 438.47 g/mol | [1] |
| CAS Number | 1831059-64-3 | [1] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 9 | [2] |
| Rotatable Bond Count | 16 | [2] |
Core Applications in Drug Development
The unique trifunctional nature of Boc-L-Tyr(PEG(3)-N3)-OH makes it a highly versatile tool, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Click Chemistry Agent
The terminal azide group of Boc-L-Tyr(PEG(3)-N3)-OH allows it to participate in highly efficient and specific "click chemistry" reactions.[1][3][4] This includes:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.[1][3][4]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained cyclooctyne (B158145) derivatives like DBCO or BCN.[1][3][4]
These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.
ADC Linker Component
In the context of ADCs, Boc-L-Tyr(PEG(3)-N3)-OH can be incorporated as a component of the linker that connects the antibody to the cytotoxic payload.[3] The PEG portion of the molecule can improve the solubility and pharmacokinetic profile of the ADC.
Experimental Protocols
Synthesis of Azido-PEGylated Tyrosine Derivatives (General Approach)
While a specific, detailed protocol for the synthesis of Boc-L-Tyr(PEG(3)-N3)-OH is not publicly available, a general synthetic strategy can be inferred from related literature on the synthesis of azido-terminated PEG derivatives and the modification of tyrosine. The synthesis would likely involve the following key steps:
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Protection of L-Tyrosine: The amino group of L-tyrosine is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
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PEGylation of the Phenolic Hydroxyl Group: The hydroxyl group of Boc-L-tyrosine is reacted with a suitable PEGylating agent that has a terminal group amenable to conversion to an azide. For example, a PEG chain with a terminal mesylate or tosylate could be used.
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Azide Installation: The terminal group of the attached PEG chain is then converted to an azide, typically through nucleophilic substitution with sodium azide.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized synthetic route to Boc-L-Tyr(PEG(3)-N3)-OH.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
The following is a general protocol for a copper-catalyzed click chemistry reaction to conjugate an azide-containing molecule, such as Boc-L-Tyr(PEG(3)-N3)-OH (after deprotection of the Boc group if necessary and activation of the carboxylic acid), to an alkyne-functionalized biomolecule.
Materials:
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Azide-functionalized amino acid derivative (e.g., activated ester of Boc-L-Tyr(PEG(3)-N3)-OH)
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Alkyne-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)
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Copper(II) sulfate (B86663) (CuSO₄)
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Reducing agent (e.g., sodium ascorbate)
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Copper-chelating ligand (e.g., THPTA or TBTA)
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Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
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Degassed solvents
Protocol:
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Preparation of Stock Solutions:
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Prepare a stock solution of the azide-functionalized amino acid in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of the alkyne-functionalized biomolecule in an appropriate aqueous buffer.
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Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in degassed water.
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Reaction Setup:
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In a reaction vessel, combine the alkyne-functionalized biomolecule with the azide-functionalized amino acid.
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Add the copper-chelating ligand to the reaction mixture.
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Add the CuSO₄ solution to the mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Gently mix the reaction and incubate at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours, depending on the specific reactants and concentrations.
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Purification:
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Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and catalyst components.
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Caption: Step-by-step workflow for a typical CuAAC reaction.
Workflow for Antibody-Drug Conjugate (ADC) Development
Boc-L-Tyr(PEG(3)-N3)-OH can be a critical component in the modular synthesis of ADCs. A general workflow for developing an ADC using a click chemistry-based linker is outlined below.
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Antibody Production and Modification: A monoclonal antibody (mAb) specific to a tumor-associated antigen is produced. The antibody is then modified to introduce a reactive handle for conjugation, for example, by introducing an alkyne group.
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Linker-Payload Synthesis: A linker-payload construct is synthesized. This involves coupling a cytotoxic drug to a linker that contains a complementary reactive group, in this case, an azide. Boc-L-Tyr(PEG(3)-N3)-OH can be a part of this linker.
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Conjugation: The alkyne-modified antibody is reacted with the azide-containing linker-payload via a click chemistry reaction (CuAAC or SPAAC) to form the ADC.
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Purification and Characterization: The resulting ADC is purified to remove any unreacted components and is then characterized to determine properties such as the drug-to-antibody ratio (DAR), purity, and binding affinity.
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In Vitro and In Vivo Testing: The efficacy and safety of the ADC are evaluated through in vitro cell-based assays and in vivo animal models.
Caption: A modular workflow for the development of ADCs.
Conclusion
Boc-L-Tyr(PEG(3)-N3)-OH is a well-designed chemical entity that serves as a valuable building block for researchers and scientists in drug development. Its combination of a protected amino acid, a biocompatible PEG linker, and a versatile azide handle for click chemistry enables the precise and efficient construction of complex bioconjugates. The ability to readily incorporate this molecule into peptides and link it to other molecules via click chemistry makes it a powerful tool for creating novel therapeutics, particularly in the rapidly advancing field of antibody-drug conjugates. Further experimental investigation into its specific properties and applications will undoubtedly continue to expand its utility in creating next-generation biopharmaceuticals.
